methyl 1H-indazole-3-carboxylate

Catalog No.
S577858
CAS No.
43120-28-1
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1H-indazole-3-carboxylate

CAS Number

43120-28-1

Product Name

methyl 1H-indazole-3-carboxylate

IUPAC Name

methyl 1H-indazole-3-carboxylate

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-4-2-3-5-7(6)10-11-8/h2-5H,1H3,(H,10,11)

InChI Key

KWTCVAHCQGKXAZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=NNC2=CC=CC=C21

Synonyms

3-(Methoxycarbonyl)-1H-indazole; Methyl 1H-indazole-3-carboxylate; Methyl 3-indazolecarboxylate

Canonical SMILES

COC(=O)C1=NNC2=CC=CC=C21

The exact mass of the compound methyl 1H-indazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of indazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 1H-indazole-3-carboxylate is a heterocyclic building block widely employed as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry. Its structure, featuring an indazole core with a C3-position methyl ester, serves as a crucial precursor for constructing a variety of biologically active compounds, including kinase and PARP inhibitors. The methyl ester functionality provides a versatile handle for subsequent chemical modifications, most commonly amide bond formation, which is a cornerstone of pharmaceutical synthesis.

Substituting methyl 1H-indazole-3-carboxylate with its corresponding free acid (1H-indazole-3-carboxylic acid) or other esters is a significant process decision, not a simple equivalent exchange. The choice directly dictates the required reaction pathway for downstream transformations like amidation. The free acid necessitates the use of peptide coupling reagents (e.g., HATU, EDC), which adds reagent cost, complicates workup, and generates stoichiometric byproducts. In contrast, the methyl ester allows for direct aminolysis or conversion to other reactive intermediates, offering a different profile of process efficiency, cost, and impurity management. Furthermore, the physical properties, such as solubility in common organic solvents, differ substantially between the ester and the acid, impacting process parameters like reaction concentration, solvent selection, and purification methods.

Enables Direct Ester-to-Amide Conversion, Bypassing Costly Coupling Reagents

A primary advantage of procuring the methyl ester over the free acid (1H-indazole-3-carboxylic acid) is its suitability for direct conversion to amides without expensive and wasteful coupling reagents. While the free acid requires activation with agents like HOBt/EDC or HATU, the methyl ester can undergo direct aminolysis. For example, in a patented synthesis of the PARP inhibitor Niraparib, an advanced intermediate containing the methyl 1H-indazole-3-carboxylate core is directly converted to the final amide product using formamide in the presence of sodium methoxide. This route avoids the cost, purification challenges, and atom economy losses associated with standard peptide coupling protocols.

Evidence DimensionAmidation Reaction Pathway
Target Compound DataDirect aminolysis of methyl ester (e.g., with formamide/NaOMe).
Comparator Or Baseline1H-Indazole-3-carboxylic acid: Requires stoichiometric activation with coupling reagents (e.g., EDC, HOBt, HATU).
Quantified DifferenceQualitative: Eliminates the need for an entire class of reagents (peptide coupling agents).
ConditionsSynthesis of Niraparib and other indazole-3-carboxamides.

This simplifies the process, reduces raw material costs, and minimizes waste streams by avoiding the byproducts of coupling reagents, which is a key consideration in scale-up and green chemistry.

High-Yield Esterification Precursor for Downstream Synthesis

Methyl 1H-indazole-3-carboxylate can be reliably prepared in high yield from the corresponding carboxylic acid, making it an efficient and dependable starting material. A reported laboratory procedure involving the reaction of 1H-indazole-3-carboxylic acid with thionyl chloride in methanol affords the target methyl ester in a 94% isolated yield. Another method using concentrated sulfuric acid in methanol also provides a high yield of 93%. This high conversion efficiency ensures that material loss is minimized at the esterification stage, providing a cost-effective and mass-efficient input for subsequent multi-step syntheses.

Evidence DimensionYield of Esterification
Target Compound Data94% (via SOCl₂/MeOH), 93% (via H₂SO₄/MeOH)
Comparator Or BaselineTheoretical maximum yield of 100%
Quantified DifferenceAchieves 93-94% of the maximum theoretical yield.
ConditionsEsterification of 1H-indazole-3-carboxylic acid in methanol.

Procuring a pre-made, high-purity ester with a documented high-yield synthesis route de-risks the initial stages of a complex synthesis, saving time and resources compared to performing a potentially unoptimized esterification in-house.

Superior Solubility in Common Organic Solvents Compared to Carboxylic Acid Form

The methyl ester form offers a significant processability advantage due to its enhanced solubility in common non-polar and polar aprotic organic solvents relative to the free carboxylic acid. Technical datasheets describe methyl 1H-indazole-3-carboxylate as soluble in solvents like chloroform and methanol, whereas the free acid has lower solubility in such media due to its capacity for strong intermolecular hydrogen bonding. This improved solubility allows for higher reaction concentrations, better homogeneity, and a wider choice of reaction solvents, which can be critical for optimizing reaction kinetics and simplifying purification procedures.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in organic solvents such as chloroform and methanol.
Comparator Or Baseline1H-indazole-3-carboxylic acid: Generally lower solubility in non-polar organic solvents due to its polar, hydrogen-bonding carboxylic acid group.
Quantified DifferenceQualitative but significant difference in physical properties.
ConditionsStandard laboratory and process chemistry conditions.

Improved solubility directly translates to more flexible and efficient process design, potentially enabling higher throughput, reduced solvent volumes, and easier product isolation compared to workflows starting with the less soluble free acid.

Key Starting Material for PARP Inhibitors like Niraparib

This compound is a documented precursor in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. Its structure is incorporated to form the core 1H-indazole-3-carboxamide pharmacophore. Using the methyl ester allows for late-stage amidation under conditions that may be incompatible with the free acid, making it a strategic choice for process routes targeting this important API.

Scaffold for Kinase Inhibitor and Serotonin Receptor Ligand Synthesis

The indazole core is a privileged structure in medicinal chemistry for targeting kinases and other receptors. Methyl 1H-indazole-3-carboxylate serves as a versatile starting point for creating libraries of indazole-3-carboxamides. For example, it has been used to generate 5-HT4 receptor ligands by direct conversion to the acid chloride followed by amidation, a route where starting with the ester is a standard and efficient first step.

Process Development Requiring Non-Aqueous, Homogeneous Reaction Conditions

For synthetic routes that benefit from homogeneous conditions in common organic solvents like dichloromethane, toluene, or ethyl acetate, the superior solubility of the methyl ester makes it the preferred starting material over the less soluble 1H-indazole-3-carboxylic acid. This is particularly relevant in process scale-up where maximizing reactor volume and ensuring consistent mixing are critical for reproducibility and yield.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-indazole-3-carboxylic acid methyl ester

Dates

Last modified: 08-15-2023

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